molecular formula C14H15F2NO2 B13453373 7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane

7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane

Cat. No.: B13453373
M. Wt: 267.27 g/mol
InChI Key: SPKWQZGPBHSBTK-UHFFFAOYSA-N
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Description

7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: This involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.

    Introduction of Functional Groups: The benzoyl and difluoro groups are introduced through specific reactions, such as Friedel-Crafts acylation for the benzoyl group and fluorination reactions for the difluoro groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane
  • 7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane

Uniqueness

This compound stands out due to its specific functional groups and bicyclic structure, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in drug development.

Properties

Molecular Formula

C14H15F2NO2

Molecular Weight

267.27 g/mol

IUPAC Name

(9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-7-yl)-phenylmethanone

InChI

InChI=1S/C14H15F2NO2/c15-14(16)11-6-17(7-12(14)9-19-8-11)13(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

SPKWQZGPBHSBTK-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2(F)F)CN1C(=O)C3=CC=CC=C3

Origin of Product

United States

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